3-(1',3'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propan-1-amine
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Overview
Description
3-[1’,3’-Dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine is a complex organic compound characterized by the presence of a trifluoromethyl group and a bipyrazole structure.
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. It’s worth noting that compounds containing the trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a common mechanism for compounds containing the trifluoromethyl group . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The trifluoromethylation process typically involves the transfer of a trifluoromethyl group to a variety of compounds, including heteroarylboronic acids and substrates with a variety of functional groups . This suggests that the compound may affect pathways involving these substrates.
Pharmacokinetics
Compounds containing the trifluoromethyl group are known to exhibit numerous pharmacological activities , suggesting that they may have favorable ADME properties.
Result of Action
The trifluoromethylation process typically results in the formation of carbon-centered radical intermediates , which can have various effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’,3’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-5-(trifluoromethyl)pyrazole with a suitable alkylating agent to introduce the propan-1-amine group . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow chemistry can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-[1’,3’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophilic reagents for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[1’,3’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,5-bis(trifluoromethyl)pyrazole: Another compound with a trifluoromethyl group, used in similar applications.
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Known for its use in trifluoromethylation reactions.
Uniqueness
3-[1’,3’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine stands out due to its bipyrazole structure, which provides unique reactivity and stability compared to other trifluoromethyl-containing compounds . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-(1,3-dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5/c1-8-9(7-19(2)17-8)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-7H,3-5,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMOSJYWQOHDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C(=C2)C(F)(F)F)CCCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006323-05-2 |
Source
|
Record name | 3-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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